molecular formula C9H10N4 B1393802 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine CAS No. 1142952-12-2

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B1393802
CAS No.: 1142952-12-2
M. Wt: 174.2 g/mol
InChI Key: SUXMDEJSGWBFTG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Future Directions

The future directions for research on “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” could include further studies on its synthesis, structure, and potential biological activities. For instance, the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives and their evaluation for anti-fibrotic activities in vitro has been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of pyridine and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXMDEJSGWBFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142952-12-2
Record name 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 2-Chloromethylpyridine hydrochloride (1.0.9 mmol) is dissolved in water and NaOH (32% in water) is added and extracted with dichloromethane. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. The remaining residue is added to a suspension of NaH (2 eq.) in DMF at 0° C. Afterwards 2-(1H-Pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added and the reaction is stirred 15 hours at 50° C. The solvent is removed in vacuo. Hydrazine hydroxide (20 ml) and ethanol (20 ml) is added and the reaction is stirred 3 days at 120° C. The solvent is removed in vacuo and the residue is suspended in dichloromethane and filtrated. The solvent of the filtrate is removed in vacuo. The remaining residue is purified via column chromatography (ethyl acetate/methanol). 1-Pyridine-2-ylmethyl-1H-pyrazole-3-ylamine is isolated as a yellow powder in a yield of 20%; HPLC (Method B): 0.49 min; LC-MS: 0.550 min, 175.15 (M+H+);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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